molecular formula C15H20O3 B14275412 6-Hydroxyhexyl 3-phenylprop-2-enoate CAS No. 133226-44-5

6-Hydroxyhexyl 3-phenylprop-2-enoate

Cat. No.: B14275412
CAS No.: 133226-44-5
M. Wt: 248.32 g/mol
InChI Key: XCDFVECGUGAXBT-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyhexyl group attached to a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyhexyl 3-phenylprop-2-enoate typically involves the esterification of 6-hydroxyhexanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The phenylprop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxohexyl 3-phenylprop-2-enoate.

    Reduction: Formation of 6-hydroxyhexyl 3-phenylpropanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

6-Hydroxyhexyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxyhexyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyhexyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylprop-2-enoate moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexyl 3-phenylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.

    6-Hydroxyhexyl 3-(4-hydroxyphenyl)prop-2-enoate: Contains an additional hydroxy group on the phenyl ring.

    6-Hydroxyhexyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group on the phenyl ring.

Uniqueness

6-Hydroxyhexyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyhexyl group and a phenylprop-2-enoate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

133226-44-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

6-hydroxyhexyl 3-phenylprop-2-enoate

InChI

InChI=1S/C15H20O3/c16-12-6-1-2-7-13-18-15(17)11-10-14-8-4-3-5-9-14/h3-5,8-11,16H,1-2,6-7,12-13H2

InChI Key

XCDFVECGUGAXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCCCCO

Origin of Product

United States

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